Cas no 1785106-45-7 (1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)

1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine 化学的及び物理的性質
名前と識別子
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- 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine
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- インチ: 1S/C11H14N4/c1-8(2)15-11(12)13-10(14-15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14)
- InChIKey: UZSIBEZRSRHNBR-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C(N)=NC(C2=CC=CC=C2)=N1
1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7439072-0.05g |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95.0% | 0.05g |
$252.0 | 2025-03-11 | |
1PlusChem | 1P028I58-500mg |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95% | 500mg |
$1109.00 | 2024-06-18 | |
Aaron | AR028IDK-1g |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95% | 1g |
$1519.00 | 2025-02-16 | |
1PlusChem | 1P028I58-50mg |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95% | 50mg |
$363.00 | 2024-06-18 | |
1PlusChem | 1P028I58-100mg |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95% | 100mg |
$527.00 | 2024-06-18 | |
1PlusChem | 1P028I58-250mg |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95% | 250mg |
$727.00 | 2024-06-18 | |
1PlusChem | 1P028I58-10g |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95% | 10g |
$5831.00 | 2024-06-18 | |
Enamine | EN300-7439072-1.0g |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-11 | |
Enamine | EN300-7439072-2.5g |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-11 | |
Enamine | EN300-7439072-0.25g |
3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine |
1785106-45-7 | 95.0% | 0.25g |
$538.0 | 2025-03-11 |
1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amineに関する追加情報
Introduction to 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine (CAS No. 1785106-45-7) in Modern Chemical and Pharmaceutical Research
The compound 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine, identified by its CAS number 1785106-45-7, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its triazolamine core structure, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The unique arrangement of nitrogen atoms within its framework imparts distinctive electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of triazolamine derivatives as potential candidates for treating a wide range of diseases. The structural motif of 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its ability to modulate biological pathways associated with inflammation, neurodegeneration, and cancer. Its phenyl and isopropyl substituents contribute to enhanced binding affinity and selectivity when interacting with biological targets, thereby improving drug efficacy.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often linked to various diseases, including cancer. The triazolamine core of 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to effectively bind to the ATP-binding pockets of kinases, inhibiting their activity and thereby suppressing abnormal cell proliferation. Preliminary studies have demonstrated promising results in preclinical models, suggesting its potential as a lead compound for further optimization.
Furthermore, the compound has shown promise in the treatment of neurological disorders. Research indicates that triazolamine derivatives can interact with neurotransmitter receptors and ion channels, potentially alleviating symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. The phenyl ring in 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine enhances its ability to penetrate the blood-brain barrier, a critical factor for effective central nervous system drug delivery.
The synthesis of 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the route, minimizing side reactions and maximizing scalability. The use of catalytic systems has further improved efficiency, reducing the environmental impact of production processes.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine. Molecular docking simulations have been used to predict binding affinities with various biological targets, aiding in the rational design of more potent derivatives. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtualy before conducting experimental validation.
The pharmacokinetic properties of 1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-am ine are another area of active investigation. Studies have focused on optimizing its absorption, distribution, metabolism, and excretion (ADME) profiles to enhance therapeutic outcomes. Modifications to its structure have been explored to improve bioavailability and reduce toxicity. For instance, incorporating fluorine atoms into the phenyl ring has been shown to enhance metabolic stability while maintaining biological activity.
In conclusion, 1785106457 represents a cutting-edge compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use. As our understanding of molecular interactions advances, 1785106457 is poised to play a pivotal role in shaping the future of medicine.
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